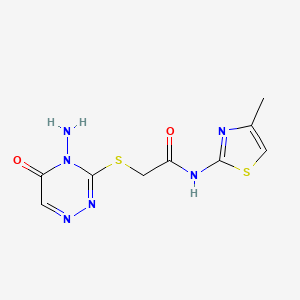

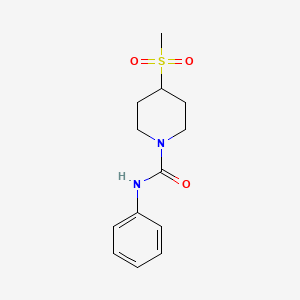

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cancer Research

- Antitumor Activity : An anilinoacridine derivative, closely related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, demonstrated activity in experimental solid tumors and was studied in patients with various cancers, showing some responses in breast, head and neck, and nonsmall cell lung cancer patients (Sklarin et al., 1992).

Organic Chemistry and Synthesis

- Ligands for Catalysis : Amide derivatives, including those related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, have been used as powerful ligands for Cu-catalyzed coupling reactions, enabling the synthesis of pharmaceutically important compounds (Ma et al., 2017).

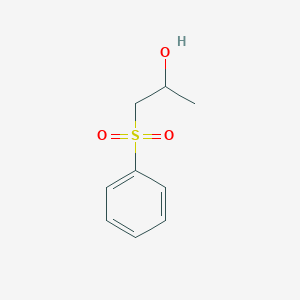

- Synthesis of Dihydropyrazole : Strategies have been developed for synthesizing compounds like 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from related precursors, indicating the versatility of sulfonamide groups in organic synthesis (Zhu et al., 2011).

Material Science

- Desalination Membranes : Novel polymers containing sulfonamide groups, similar in functionality to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, have been synthesized and used in the fabrication of desalination membranes, showing potential for water purification technologies (Padaki et al., 2013).

Biochemistry and Pharmacology

- Carbonic Anhydrase Inhibition : Compounds related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide have been explored for their inhibitory effects on carbonic anhydrase, a crucial enzyme in physiological processes, indicating potential therapeutic applications (Ulus et al., 2013).

Analytical Chemistry

- Chemosensors : Derivatives of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide have been employed in the development of chemosensors for the detection of metal ions and other analytes, showcasing their utility in analytical applications (Meng et al., 2018).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKMJBLKVZFVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

![tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate](/img/structure/B2975347.png)

![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)